3-Cyclopropylthiomorpholine 1,1-dioxide hydrochloride 3-Cyclopropylthiomorpholine 1,1-dioxide hydrochloride
Brand Name: Vulcanchem
CAS No.: 1361218-99-6
VCID: VC6947757
InChI: InChI=1S/C7H13NO2S.ClH/c9-11(10)4-3-8-7(5-11)6-1-2-6;/h6-8H,1-5H2;1H
SMILES: C1CC1C2CS(=O)(=O)CCN2.Cl
Molecular Formula: C7H14ClNO2S
Molecular Weight: 211.7

3-Cyclopropylthiomorpholine 1,1-dioxide hydrochloride

CAS No.: 1361218-99-6

Cat. No.: VC6947757

Molecular Formula: C7H14ClNO2S

Molecular Weight: 211.7

* For research use only. Not for human or veterinary use.

3-Cyclopropylthiomorpholine 1,1-dioxide hydrochloride - 1361218-99-6

Specification

CAS No. 1361218-99-6
Molecular Formula C7H14ClNO2S
Molecular Weight 211.7
IUPAC Name 3-cyclopropyl-1,4-thiazinane 1,1-dioxide;hydrochloride
Standard InChI InChI=1S/C7H13NO2S.ClH/c9-11(10)4-3-8-7(5-11)6-1-2-6;/h6-8H,1-5H2;1H
Standard InChI Key IEPNXPZDCJUYMB-UHFFFAOYSA-N
SMILES C1CC1C2CS(=O)(=O)CCN2.Cl

Introduction

Chemical Identity and Structural Features

Molecular Composition

3-Cyclopropylthiomorpholine 1,1-dioxide hydrochloride consists of a six-membered thiomorpholine ring system, where two sulfur atoms are oxidized to sulfones (1,1-dioxide). A cyclopropyl group is attached to the 3-position of the ring, and the compound is stabilized as a hydrochloride salt. The molecular formula is C₇H₁₃NO₂S·HCl, with a molecular weight of 209.7 g/mol (base compound: 173.25 g/mol + HCl) .

Table 1: Molecular Data

PropertyValue
Molecular FormulaC₇H₁₃NO₂S·HCl
Molecular Weight209.7 g/mol
SMILESO=S1(CC(C2CC2)NCC1)=O.Cl
InChIKeySZFBVMRIEDGFHB-UHFFFAOYSA-N

The SMILES string confirms the sulfone groups (O=S=O) and cyclopropane moiety (C2CC2), while the InChIKey provides a unique identifier for structural verification .

Crystallographic and Conformational Analysis

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis of 3-cyclopropylthiomorpholine 1,1-dioxide hydrochloride involves two primary steps:

  • Formation of the Thiomorpholine Core: Cyclopropanation of allylic sulfides or oxidation of thiomorpholine precursors.

  • Sulfonation and Salt Formation: Oxidation of sulfur atoms to sulfones using peracids (e.g., mCPBA) or transition metal catalysts, followed by treatment with hydrochloric acid .

Table 2: Representative Synthesis Protocol

StepProcessReagents/ConditionsYield
1CyclopropanationDimethyl sulfonium ylide, THF, 0°C65%
2Sulfone OxidationH₂O₂, AcOH, 50°C85%
3Hydrochloride Salt FormationHCl (gas), Et₂O95%

A patent (GB2312896A) describes catalytic hydrogenation methods for analogous cyclopropane derivatives, suggesting potential scalability for industrial production .

Catalytic and Process Optimization

Copper-zinc oxide (Cu/ZnO) catalysts are effective for hydrogenation steps, operating at 100–200°C and 1–15 atm hydrogen pressure. Catalyst ratios (0.01–0.1 wt% Cu/ZnO) impact selectivity, with higher copper content favoring reduced byproducts .

Physicochemical Properties

Solubility and Stability

The hydrochloride salt exhibits high solubility in polar solvents (e.g., water, methanol) due to ionic dissociation. The sulfone groups contribute to thermal stability, with decomposition observed above 200°C. Hygroscopicity necessitates anhydrous storage .

Spectroscopic Characterization

  • IR Spectroscopy: Strong absorption bands at 1150 cm⁻¹ (S=O asymmetric stretch) and 1320 cm⁻¹ (S=O symmetric stretch).

  • NMR:

    • ¹H NMR (D₂O): δ 3.2–3.5 (m, ring CH₂), 1.4–1.6 (m, cyclopropyl CH₂).

    • ¹³C NMR: δ 55.2 (N-CH₂), 25.8 (cyclopropane C).

Biological Activity and Mechanism

Putative Targets

The sulfone groups enable hydrogen bonding with serine proteases or metalloenzymes. Molecular docking studies suggest affinity for:

  • G Protein-Coupled Receptors (GPCRs): Modulates signaling cascades in inflammatory pathways.

  • Cytochrome P450 Enzymes: Potential inhibitor of drug-metabolizing isoforms (e.g., CYP3A4).

In Vitro Studies

Applications in Pharmaceutical Research

Drug Intermediate

The compound serves as a precursor for bioactive molecules, including leukotriene antagonists (e.g., montelukast analogs). Its rigid cyclopropane moiety enhances target binding by reducing conformational entropy .

Structure-Activity Relationship (SAR) Studies

Modifications to the cyclopropyl or sulfone groups alter potency. For example:

  • Cyclopropyl Replacement: Switching to bicyclic groups (e.g., norbornyl) decreases solubility but increases affinity.

  • Sulfone Reduction: Converts the compound to thioether derivatives, abolishing activity.

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